molecular formula C27H27N3O3 B2974061 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 1018125-13-7

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No. B2974061
CAS RN: 1018125-13-7
M. Wt: 441.531
InChI Key: IUIZTGYHCGTBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
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Scientific Research Applications

Novel Calcium Antagonists and Antioxidant Activity

Research on compounds related to the chemical structure of interest, such as thiazolidinone derivatives, revealed their potential as novel types of calcium (Ca2+) antagonists possessing both Ca2+ overload inhibition and antioxidant activity. The structure-activity relationships for these compounds were explored, highlighting the importance of the phenolic hydroxyl group for antioxidant activity and the impact of lipophilicity and alkyl chain length on Ca2+ antagonistic activity. This dual functionality suggests potential applications in cardiovascular research and the development of therapeutic agents with enhanced cardioprotective effects (Kato et al., 1999).

Intramolecular Charge Transfer and Proton Transfer

Investigations into benzimidazole derivatives have demonstrated intriguing photophysical behaviors, such as rotamerism, tautomerism, and excited-state intramolecular proton transfer. These properties are significant for understanding the photostability and fluorescence of benzimidazole-based compounds, which can be leveraged in designing optical materials, sensors, and fluorescence markers for biological imaging (Vázquez et al., 2008).

Selective Androgen Receptor Modulation

Benzimidazole-based hydantoin analogues have been identified as potent partial agonists of the human androgen receptor, suggesting their utility in treating conditions like muscle wasting and osteoporosis, with a focus on achieving anabolic activity with minimal androgenic effects. This highlights the compound's relevance in the development of selective androgen receptor modulators (Nique et al., 2012).

Poly(ADP-ribose) Polymerase (PARP) Inhibition for Cancer Treatment

Research on benzimidazole carboxamide derivatives has uncovered potent PARP inhibitors, such as ABT-888, which exhibit strong cellular potency and have progressed to clinical trials. These findings underscore the compound's potential in cancer therapy, especially in enhancing the efficacy of conventional treatments and targeting PARP-mediated DNA repair mechanisms (Penning et al., 2009).

properties

IUPAC Name

4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-8-7-11-23(14-19)33-18-22(31)17-30-25-13-6-5-12-24(25)28-27(30)20-15-26(32)29(16-20)21-9-3-2-4-10-21/h2-14,20,22,31H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIZTGYHCGTBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one

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